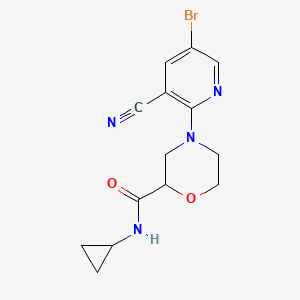![molecular formula C15H19ClN6S B12269707 5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12269707.png)
5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound with a molecular formula of C16H21N5S. This compound is characterized by the presence of a pyrimidine ring, a piperidine ring, and a methylsulfanyl group, making it a unique structure in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine involves multiple steps. One common method includes the reaction of pyrimidine derivatives with piperidine and methylsulfanyl groups under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds.
Applications De Recherche Scientifique
5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine
- **Benzyl-(2-methylsulfanyl-pyrimidin-4-yl)-amine
- **6-methyl-2-methylsulfanyl-5-(piperidin-1-ylmethyl)-1H-pyrimidin-4-one
Uniqueness
5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine is unique due to the presence of the chloro group, which allows for specific substitution reactions that are not possible with similar compounds. This uniqueness makes it a valuable compound for various chemical and biological studies.
Propriétés
Formule moléculaire |
C15H19ClN6S |
|---|---|
Poids moléculaire |
350.9 g/mol |
Nom IUPAC |
5-chloro-N-methyl-N-[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C15H19ClN6S/c1-21(14-18-9-11(16)10-19-14)12-4-7-22(8-5-12)13-3-6-17-15(20-13)23-2/h3,6,9-10,12H,4-5,7-8H2,1-2H3 |
Clé InChI |
CBXCNJPHEVNXEB-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCN(CC1)C2=NC(=NC=C2)SC)C3=NC=C(C=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dimethyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12269628.png)

![N-ethyl-2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B12269636.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B12269640.png)
![1-{1-[(2,5-Dimethylphenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12269642.png)
![6-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline](/img/structure/B12269658.png)
![N-tert-butyl-1-[(oxolan-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12269665.png)
![5-Chloro-2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine](/img/structure/B12269668.png)
![Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-{[(3-methylquinoxalin-2-YL)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B12269672.png)
![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzothiazole](/img/structure/B12269682.png)
![2-(Morpholine-4-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine](/img/structure/B12269688.png)
![2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B12269715.png)
![1-[4-(6-Methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B12269728.png)
![4-{Furo[3,2-c]pyridin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12269735.png)
